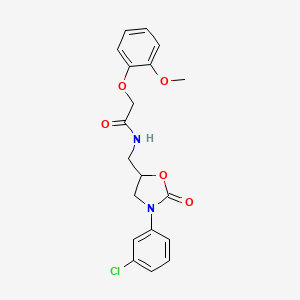

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

Propriétés

IUPAC Name |

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O5/c1-25-16-7-2-3-8-17(16)26-12-18(23)21-10-15-11-22(19(24)27-15)14-6-4-5-13(20)9-14/h2-9,15H,10-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCLZBNZDUVHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring an oxazolidinone moiety and various aromatic groups, suggests diverse biological activities. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 344.8 g/mol. The structural representation includes an oxazolidinone ring linked to a chlorophenyl group and a methoxyphenoxy acetamide.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClN₂O₃ |

| Molecular Weight | 344.8 g/mol |

| CAS Number | 954701-96-3 |

| Melting Point | Not Available |

| Density | Not Available |

The biological activity of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazolidinone structure is known for its ability to inhibit bacterial protein synthesis, which may extend to other cellular processes.

Biological Activity and Therapeutic Potential

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The oxazolidinone ring is particularly noted for its efficacy against Gram-positive bacteria.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity due to the presence of the methoxyphenoxy group, which may modulate inflammatory pathways.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Properties : Some derivatives of oxazolidinones have demonstrated neuroprotective effects in models of neurodegenerative diseases, indicating that this compound may also possess similar properties.

Case Studies

Several case studies highlight the biological activities of related compounds:

- Study 1 : A study on oxazolidinone derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL.

- Study 2 : Research on anti-inflammatory effects showed that compounds similar to N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide inhibited the release of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Biological Activity |

|---|---|

| N-(3-Chlorophenyl)-2-(4-methylpyridin-3-yl)acetamide | Moderate antimicrobial activity |

| N-(3-Chlorophenyl)-acetamide | Low cytotoxicity |

| N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-benzenesulfonamide | Significant antibacterial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.